molecular formula C26H44O7 B1151683 (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol CAS No. 474893-07-7

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol

Cat. No.: B1151683
CAS No.: 474893-07-7
M. Wt: 468.6 g/mol
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Description

The compound (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[112101,1004,9]hexadecanyl]oxy]oxane-3,4,5-triol is a complex organic molecule It is characterized by its intricate structure, which includes multiple hydroxyl groups and a tetracyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol typically involves multiple steps. The process begins with the preparation of the tetracyclic ring system, followed by the introduction of hydroxyl groups through controlled hydroxylation reactions. The final step involves the attachment of the oxane ring to the tetracyclic core. Reaction conditions often include the use of catalysts, specific temperature controls, and precise pH adjustments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to simpler hydrocarbons.

    Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but often involve specific solvents, temperature controls, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound is studied for its potential role in cellular processes. Its hydroxyl groups and tetracyclic structure may interact with biological macromolecules, influencing cell signaling and metabolism.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and tetracyclic structure allow it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biological pathways, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol is similar to other tetracyclic compounds with hydroxyl groups, such as certain diterpenoids and steroids.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of multiple hydroxyl groups. These features give it unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15?,16-,17+,18-,19-,20-,21-,22-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCXOTBTLJGELG-QTINVTRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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